molecular formula C17H17NO2S2 B2535587 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034349-51-2

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2535587
CAS No.: 2034349-51-2
M. Wt: 331.45
InChI Key: OXHZPIWIQZFFSS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromo-1-(thiophen-3-yl)ethanone and sulfur sources.

    Amidation Reaction: The carboxylic acid group on the benzo[b]thiophene core is then converted to the corresponding carboxamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of an amine, such as 2-methoxyethylamine.

    N-Alkylation: The final step involves the N-alkylation of the amide nitrogen with thiophen-3-ylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide
  • N-(2-methoxyethyl)-N-(furan-3-ylmethyl)benzo[b]thiophene-2-carboxamide
  • N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamide

Uniqueness

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is unique due to the specific substitution pattern on the benzo[b]thiophene core, which can influence its biological activity and chemical reactivity. The presence of the thiophen-3-ylmethyl group may enhance its interaction with certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c1-20-8-7-18(11-13-6-9-21-12-13)17(19)16-10-14-4-2-3-5-15(14)22-16/h2-6,9-10,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHZPIWIQZFFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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